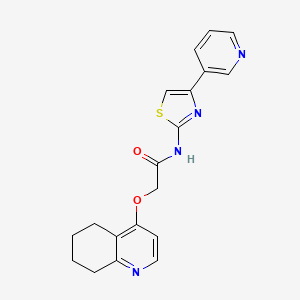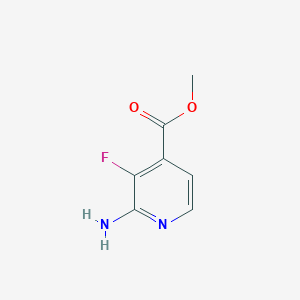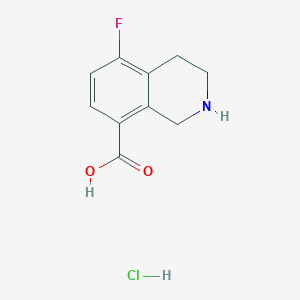
5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride" is a compound of interest within the realm of organic chemistry, particularly for its potential applications in the synthesis of pharmaceuticals and as a building block for various organic reactions. Its structural configuration, which includes a fluorine atom and a carboxylic acid group attached to a tetrahydroisoquinoline backbone, makes it a candidate for various synthetic pathways and chemical transformations.
Synthesis Analysis
The synthesis of related fluoro-tetrahydroisoquinoline derivatives often involves multi-step organic reactions, starting from simple precursors such as methylquinolines or cyclohexanone derivatives, proceeding through nitration, reduction, and cyclization steps. For example, the synthesis of flumequine, a molecule with a similar fluoroquinoline structure, utilizes a racemic mixture resolved with enantiomers of a chiral acid and confirmed by X-ray crystallography and NMR analysis (Bálint et al., 1999). These synthetic routes highlight the complexity and precision required in constructing fluoro-tetrahydroisoquinoline scaffolds.
Molecular Structure Analysis
The molecular structure of fluoro-tetrahydroisoquinoline derivatives is characterized by the presence of a fluorine atom, which can significantly influence the molecule's chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are essential tools in determining the exact configuration and stereochemistry of such compounds, providing insights into their three-dimensional arrangement and electronic environment. The detailed structure-activity relationships (SAR) can be derived from these analyses, aiding in the design of molecules with desired biological or chemical properties.
Chemical Reactions and Properties
Fluoro-tetrahydroisoquinoline compounds participate in various chemical reactions, including fluorine-amine exchange reactions, reductions, and alkylations, enabling the synthesis of a wide range of derivatives. These reactions are pivotal for modifying the core structure to enhance its reactivity or to introduce new functional groups that are critical for the compound's intended application. The presence of the fluorine atom plays a crucial role in these transformations, affecting the reactivity of adjacent groups and the overall molecule stability (Hargitai et al., 2018).
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis of Regioisomers : The synthesis of regioisomers, such as N-substituted derivatives of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid hydrochloride, has been explored. For instance, in a study by Xia, Chen, and Yu (2013), a compound was isolated and identified as the N-substituted regioisomer of besifloxacin, which was synthesized from related quinoline-carboxylic acids (Xia, Chen, & Yu, 2013).
Antiviral and Antimicrobial Applications
- Antiviral Activity : Some derivatives of this compound have demonstrated antiviral properties. A study by Ivashchenko et al. (2014) synthesized various derivatives and evaluated their activity against viruses like bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza (Ivashchenko et al., 2014).
- Antibacterial Properties : Certain derivatives have shown antibacterial activity, particularly against Gram-positive strains. Al-Hiari et al. (2008) prepared derivatives via thermal lactamization and found notable activity against bacteria like S. aureus and B. subtilis (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008).
Anticancer and Antitumor Potential
- Antitumor Activity : Studies have also explored the potential of this compound derivatives in anticancer treatments. El-Abadelah et al. (2007) synthesized optically pure N-(4-oxoquinolin-7-yl)-α-amino acids and observed significant cytotoxicity against breast carcinoma and lymphoid origin tumor cell lines (El-Abadelah et al., 2007).
Chemical Characterization and Derivatives
- Chemical Characterization : The characterization of various derivatives of this compound, such as their N-carboxy anhydride and N-acetyl derivatives, has been conducted to understand their properties better. Jansa, Macháček, and Bertolasi (2006) provided detailed analyses including NMR spectra and optical rotation (Jansa, Macháček, & Bertolasi, 2006).
Novel Antibacterial Agents
- Development of New Antibacterial Agents : The compound has been used in the development of novel antibacterial agents. For instance, Kuramoto et al. (2003) designed m-aminophenyl groups as new N-1 substituents of quinolones, resulting in potent antibacterial activities against various bacteria (Kuramoto et al., 2003).
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives have been used as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
It is suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the tetrahydroisoquinoline (thiq) scaffold .
Biochemical Pathways
It is known that thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
将来の方向性
特性
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9;/h1-2,12H,3-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNAMYTXFFCWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)
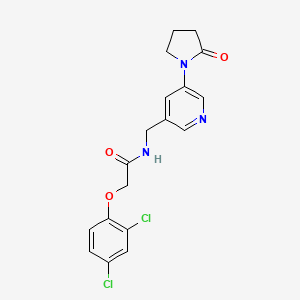
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
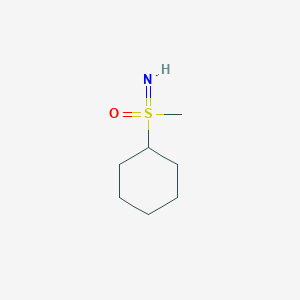
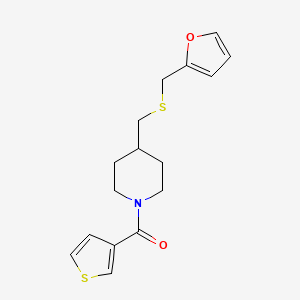

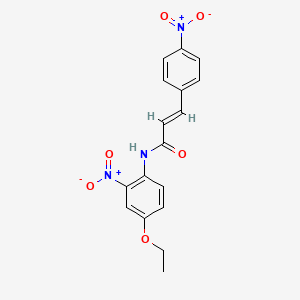

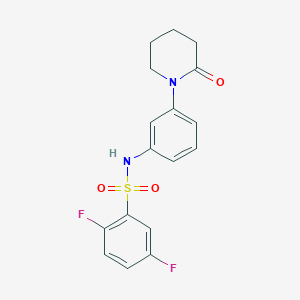
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)

